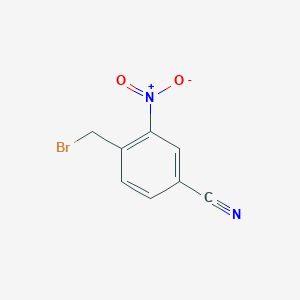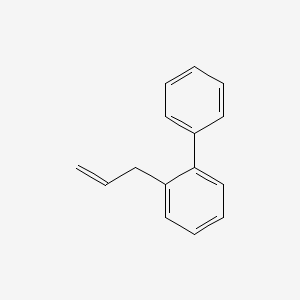
3-(2-Biphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Biphenyl)-1-propene, commonly referred to as 2-biphenylpropene, is a synthetic organic compound with a wide range of industrial and scientific applications. It is a colorless, flammable liquid with a boiling point of 182 °C and a melting point of -69 °C. 2-biphenylpropene is a derivative of biphenyl, which is an aromatic hydrocarbon that consists of two benzene rings linked together. This compound has been extensively studied in terms of its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Aplicaciones Científicas De Investigación
Catalytic Behavior in Organic Synthesis
The compound "3-(2-Biphenyl)-1-propene" has been studied for its role in catalysis, particularly in organic synthesis. For instance, a study by Bianchini et al. (1990) explored the regioselective formation of 2-(benzoyloxy)propene through the catalytic action of rhodium(I) monohydrides on 1-alkynes and carboxylic acids, highlighting the importance of such biphenyl compounds in enhancing selectivity and efficiency in organic transformations (Bianchini, Meli, Peruzzini, Zanobini, Bruneau, & Dixneuf, 1990).
Photophysical Properties
The electronic structure of π-conjugated redox systems with borane/borataalkene end groups, including biphenyl derivatives, has been studied by Fiedler et al. (1996). This research provides insights into the long-wavelength absorption maxima in the visible or near-infrared region, which is significant for understanding and developing new materials with specific optical properties (Fiedler, Záliš, Klein, Hornung, & Kaim, 1996).
Metal-Organic Frameworks
Research by Sun et al. (2009) demonstrated the role of biphenyl derivatives in the formation of entangled metal-organic frameworks. These frameworks are crucial in various applications like gas storage, catalysis, and drug delivery (Sun, Qi, Che, Batten, & Zheng, 2009).
Polymer Photovoltaics
Dang, Hirsch, and Wantz (2011) investigated the use of biphenyl-containing poly(1-alkynes) in polymer-based photovoltaic cells. Their findings highlight the potential of these compounds in improving the efficiency and functionality of solar cells (Dang, Hirsch, & Wantz, 2011).
Mecanismo De Acción
Target of Action
Related compounds such as biphenyl-2,3-diol have been shown to interact with enzymes like 1,2-dihydroxynaphthalene dioxygenase and biphenyl-2,3-diol 1,2-dioxygenase . These enzymes are involved in the naphthalene catabolic pathway .
Mode of Action
It’s worth noting that similar compounds exhibit oxidoreductase activity, acting on single donors with incorporation of molecular oxygen . This suggests that 3-(2-Biphenyl)-1-propene might interact with its targets in a similar manner, leading to changes in the biochemical pathways it affects.
Biochemical Pathways
Related compounds are known to be involved in the naphthalene catabolic pathway . This pathway is responsible for the breakdown of naphthalene, a polycyclic aromatic hydrocarbon, into simpler compounds.
Result of Action
The compound’s potential interaction with enzymes involved in the naphthalene catabolic pathway suggests it may influence the breakdown of naphthalene and other related compounds .
Análisis Bioquímico
Biochemical Properties
3-(2-Biphenyl)-1-propene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with benzoate-Coenzyme A ligase, an enzyme that catalyzes the conversion of benzoic acid to benzoyl-CoA . This interaction is crucial for the biosynthesis of biphenyl phytoalexins in plants. Additionally, this compound may interact with other enzymes involved in the metabolic pathways of aromatic compounds, influencing their activity and stability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, its interaction with benzoate-Coenzyme A ligase involves binding to the active site of the enzyme, thereby influencing its catalytic activity . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, in in vitro studies, the activity of benzoate-Coenzyme A ligase was observed to peak at 18 hours post-elicitation, suggesting a time-dependent effect of this compound on enzyme activity . In in vivo studies, the compound’s stability and degradation rate can affect its overall impact on cellular processes over extended periods.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as benzoate-Coenzyme A ligase, which plays a key role in the biosynthesis of biphenyl phytoalexins . This interaction influences the metabolic flux and levels of metabolites in the pathway. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in the degradation and synthesis of aromatic compounds.
Propiedades
IUPAC Name |
1-phenyl-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOILJLHEUSQLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593448 |
Source


|
| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41658-35-9 |
Source


|
| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)


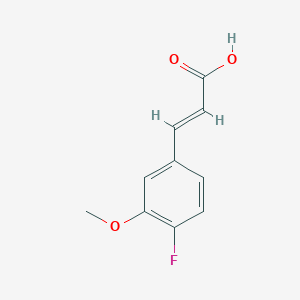
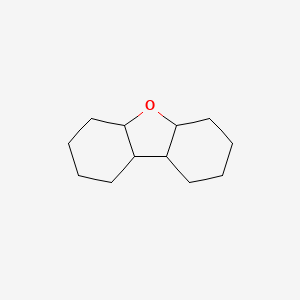
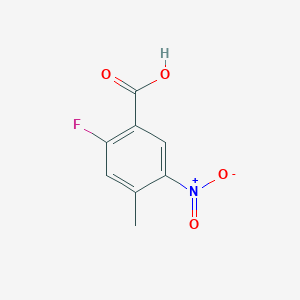
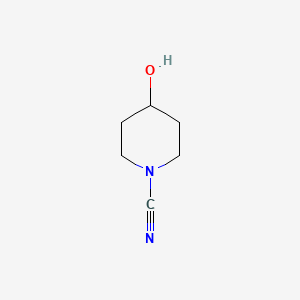
![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)


